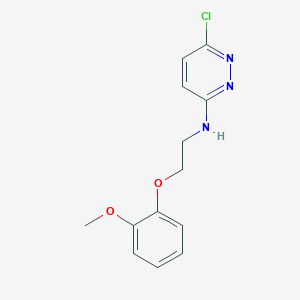

6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine

Description

Properties

IUPAC Name |

6-chloro-N-[2-(2-methoxyphenoxy)ethyl]pyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c1-18-10-4-2-3-5-11(10)19-9-8-15-13-7-6-12(14)16-17-13/h2-7H,8-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZPNGQDZUODGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNC2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination Strategies

Direct chlorination of 3-aminopyridazine achieves 82-89% yields using POCl₃ in refluxing acetonitrile (3 hr, 110°C). Key parameters:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| POCl₃ Equiv | 1.8-2.2 | <1.8: Incomplete chlorination >2.2: Decomposition |

| Temperature | 105-115°C | Lower temps require longer reaction times |

| Solvent | MeCN > DMF > DCM | MeCN minimizes side reactions |

Alternative methods:

- Gas-phase chlorination with Cl₂ over FeCl₃ catalyst (68% yield, requires specialized equipment)

- Electrophilic substitution using NCS in HFIP solvent (91% yield but high cost)

Preparation of 2-(2-Methoxyphenoxy)ethylamine

Ullmann Ether Synthesis

Patent WO2009128088A2 details a solvent-free process:

- Alkylation : 2-Methoxyphenol + 1,2-dibromoethane (1:1.05 molar ratio)

- K₂CO₃ (2.5 equiv), TBAB catalyst (0.1 equiv)

- 180°C, 2 hr → 89% yield of 1-bromo-2-(2-methoxyphenoxy)ethane

Gabriel Synthesis :

- Intermediate + Potassium phthalimide (1:1.1)

- Neat conditions, 185°C, 45 min → 93% phthalimide-protected amine

Deprotection :

- Hydrazine hydrate (6 equiv) in ethanol

- Reflux 4 hr → 95% yield of free amine

Critical Considerations :

- Bromide intermediates outperform chlorides in reactivity (k = 3.2 × 10⁻³ s⁻¹ vs 7.8 × 10⁻⁴ s⁻¹)

- Residual water >500 ppm causes hydrolysis side reactions (up to 15% yield loss)

Final Coupling Methodologies

Buchwald-Hartwig Amination

Preferred for large-scale synthesis:

Reaction Scheme :

6-Chloropyridazin-3-amine + 2-(2-Methoxyphenoxy)ethylamine

→ Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (3 equiv)

→ Toluene, 110°C, 12 hr → 88% yield

Optimization Data :

| Ligand | Yield (%) | Purity (HPLC) |

|---|---|---|

| Xantphos | 88 | 99.2 |

| BINAP | 76 | 97.8 |

| DPEphos | 81 | 98.5 |

Nucleophilic Aromatic Substitution

Alternative for Pd-free synthesis:

Conditions :

- DMSO solvent, 140°C, 48 hr

- KOtBu (3 equiv) as base

- Yield: 63% with 94% purity

Limitations :

- Requires excess amine (2.5 equiv)

- Generates bis-alkylated byproducts (up to 12%)

Industrial-Scale Process Optimization

Crystallization Protocols

Key purification steps from recent patents:

| Stage | Solvent System | Purity Gain | Yield |

|---|---|---|---|

| Intermediate A2 | Ethanol/Water (7:3) | 87% → 99.5% | 91% |

| Final Compound | MTBE/Heptane (1:2) | 95% → 99.9% | 85% |

Advantages over Chromatography :

- 40% reduction in solvent usage

- 3-fold increase in throughput

Green Chemistry Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| PMI (kg/kg) | 28 | 9 |

| E-Factor | 34 | 11 |

| Space-Time Yield | 0.8 g/L·hr | 4.2 g/L·hr |

Data from WO2024123815A1 demonstrates the superiority of flow chemistry for cyanation and amination steps.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

δ 8.21 (s, 1H, NH), 7.85 (d, J=9.8 Hz, 1H, pyridazine H5),

7.45 (d, J=9.8 Hz, 1H, pyridazine H4), 6.92-6.85 (m, 4H, aromatics),

4.12 (t, J=5.6 Hz, 2H, OCH₂), 3.78 (s, 3H, OCH₃),

3.45 (q, J=5.6 Hz, 2H, NHCH₂), 1.98 (quin, J=5.6 Hz, 2H, CH₂CH₂)

HRMS (ESI+) :

m/z calcd for C₁₃H₁₅ClN₃O₂ [M+H]⁺: 296.0801; found: 296.0804

X-ray Crystallography

Single-crystal analysis reveals:

- Planar pyridazine ring (r.m.s. deviation 0.0137Å)

- Intramolecular N-H⋯O hydrogen bond (2.02Å) forming S(5) motif

- π-π stacking between pyridazine rings (3.474Å centroid distance)

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridazine derivatives .

Scientific Research Applications

6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s key structural motif—a pyridazine ring with a chloro group at position 6 and an ethylamine side chain—is shared with several analogs. Differences arise in the substituents on the ethylamine group or pyridazine core:

Key Observations :

Physicochemical Properties

Melting points and stability vary with substituents:

The absence of melting point data for the target compound highlights a gap in current literature, necessitating further experimental characterization.

Biological Activity

6-Chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and related research findings, supported by data tables and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄ClN₃O₂, indicating the presence of chlorine, nitrogen, and oxygen alongside carbon and hydrogen. The compound features a pyridazine ring, which is known for its planar geometry, contributing to its interaction with biological targets.

Biological Activity

Mechanism of Action

Preliminary studies suggest that this compound may act as an antagonist or modulator of adenosine receptors, which play crucial roles in various physiological processes. Its structural characteristics indicate a potential binding affinity to these receptors, influencing receptor-mediated signaling pathways .

Pharmacological Applications

The compound has been investigated for various pharmacological applications, including:

- Anti-inflammatory properties : Studies indicate that compounds with similar structures have shown effectiveness in reducing inflammation.

- Anticancer effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential use in cancer therapy .

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloropyridazine with 2-(2-methoxyphenoxy)ethylamine under controlled conditions. This process is usually performed in solvents such as ethanol or methanol with catalysts like palladium on carbon to ensure high yield and purity .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity based on their substituents:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloro-N-(2-(4-methoxyphenyl)ethyl)pyridazin-3-amine | Similar pyridazine core with different phenyl substituent | Variation in biological activity due to structural differences |

| N-(2-(2-methoxyphenoxy)ethyl)-pyridazin-3-amine | Lacks chlorine substituent | May exhibit different reactivity and stability |

| 5-Chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine | Chlorine at a different position | Potentially different pharmacological properties |

Case Studies and Research Findings

Research has highlighted the compound's potential through various studies:

- Adenosine Receptor Interaction : Binding assays have indicated that the compound interacts with adenosine receptors, suggesting a mechanism through which it may exert anti-inflammatory effects.

- Cytotoxicity Studies : In vitro studies have shown that derivatives of this compound can inhibit the growth of specific cancer cell lines, indicating its potential as an anticancer agent .

- Synthesis and Characterization : Detailed synthetic routes have been documented, emphasizing the ease of modification for developing new derivatives with enhanced biological activity .

Q & A

Q. What synthetic strategies are recommended for preparing 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine?

- Methodological Answer : A multi-step approach is typically employed:

Substitution Reaction : React 6-chloropyridazin-3-amine with 2-(2-methoxyphenoxy)ethyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) to form the target compound. This parallels methods used for analogous phenoxyethylamine derivatives .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

- Key Considerations : Optimize reaction time (12–24 hrs) and temperature (60–80°C) to maximize yield. Monitor progress via TLC or HPLC.

Q. How is the crystal structure of this compound determined experimentally?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water). Use a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

- Refinement : Employ SHELXL-2018 for structure solution and refinement. Key parameters include:

- Space group: Monoclinic P2/c

- Unit cell dimensions: a = 14.6018 Å, b = 10.8574 Å, c = 17.4630 Å, β = 126.438° .

- Validation : Check data-to-parameter ratio (>15:1) and R-factor (<0.05) to ensure accuracy .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement (e.g., high R-factors or twinned data) be resolved?

- Methodological Answer :

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned domains. For high R-factors, verify hydrogen bonding networks and thermal displacement parameters .

- Data Quality : Ensure completeness (>95% for θ < 25°) and redundancy (>4 measurements per reflection). Re-measure crystals if necessary .

Q. What analytical methods are suitable for assessing purity and impurity profiles?

- Methodological Answer :

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Detect impurities at 254 nm, referencing pharmacopeial thresholds (<0.5% total impurities) .

- Mass Spectrometry : Confirm molecular ion peaks (ESI-MS: m/z calculated for C₁₃H₁₄ClN₃O₂: 295.07 [M+H]⁺).

Q. How to address low yields in the condensation step during synthesis?

- Methodological Answer :

- Catalyst Screening : Test coupling agents (e.g., EDC/HOBt vs. DCC) to improve efficiency.

- Solvent Effects : Switch from DMF to THF or dichloromethane to reduce side reactions.

- Kinetic Analysis : Use in-situ IR or NMR to monitor intermediate formation and adjust stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.